

Application Notes and Protocols for Reactions with *m*-Chlorobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: *m*-Chlorobenzenesulfonyl chloride

Cat. No.: B8487862

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These application notes provide a detailed overview of the experimental setup for reactions involving ***m*-Chlorobenzenesulfonyl chloride**. Due to the limited availability of specific protocols for this particular reagent, the following sections detail a generalized yet comprehensive procedure for the electrophilic addition of arenesulfonyl chlorides to alkenes, a primary application for this class of compounds. This protocol can be adapted for ***m*-Chlorobenzenesulfonyl chloride**.

Introduction to *m*-Chlorobenzenesulfonyl Chloride

***m*-Chlorobenzenesulfonyl chloride** ($C_6H_4Cl_2S$) is an electrophilic sulfur compound utilized in organic synthesis for the introduction of the *m*-chlorophenylthio group. Its reactivity is primarily centered around the electrophilic nature of the sulfur atom, making it a key reagent for the formation of carbon-sulfur bonds. A significant application of arenesulfonyl chlorides is their electrophilic addition to unsaturated systems like alkenes and alkynes, leading to the formation of β -chloro thioethers. These products can serve as versatile intermediates in the synthesis of more complex molecules, including those of pharmaceutical interest.

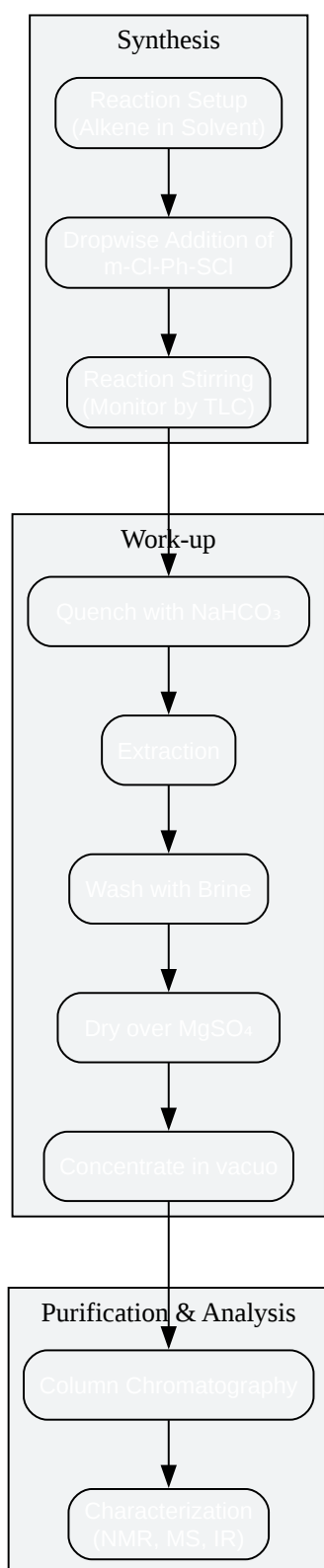
Core Reaction: Electrophilic Addition to Alkenes

The reaction of ***m*-Chlorobenzenesulfonyl chloride** with an alkene proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the

electrophilic sulfur atom of the sulfenyl chloride. This typically results in the formation of a bridged thiiranium ion intermediate, which is then opened by the chloride ion in an anti-fashion.

Reaction Mechanism

The generally accepted mechanism involves the formation of a cyclic thiiranium ion intermediate, which dictates the stereochemistry of the addition.



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